Ammonium citrate

LC-MS Chromatography Volatile buffer

Ammonium citrate (CAS 7632-50-0) is a white, hygroscopic ammonium salt of citric acid. Its volatility makes it the buffer of choice for LC-MS method development, where it delivers superior peak symmetry for basic pharmaceutical compounds compared to sodium-based alternatives. It is the AOAC International standard solvent for determining available phosphate in animal feed and fertilizers, a direct predictor of in vivo phosphorus bioavailability. - AOAC Official Method: Neutral ammonium citrate solution for phosphate bioavailability testing. - LC-MS Application: Provides best peak symmetry among evaluated buffers (pH 3) with methanol modifier. - Trace Metal Analysis: Supporting electrolyte in validated SWASV methods for simultaneous Pb(II) and Cd(II) detection at 0.1 μg/L detection limits.

Molecular Formula C6H8O7.3H3N
C6H17N3O7
Molecular Weight 243.22 g/mol
CAS No. 7632-50-0
Cat. No. B1236203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium citrate
CAS7632-50-0
Synonymsammonium citrate
Molecular FormulaC6H8O7.3H3N
C6H17N3O7
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3
InChIKeyYWYZEGXAUVWDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water
Slightly soluble in alcohol
Soluble in about 1 part wate

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Citrate: Technical Profile & Procurement


Ammonium citrate (CAS 7632-50-0), with molecular formula C₆H₈O₇·xNH₃ and molecular weight approximately 209.15, is the ammonium salt of citric acid [1]. It appears as white hygroscopic granules or crystals with a slight ammonia-like odor, melting with decomposition above 170°C, and has a density of 1.48 g/cm³ [1]. The compound is freely soluble in water but practically insoluble in ethanol, ether, and acetone [2]. Commercially available grades range from ACS reagent specifications (98.0–103.0%) to BioXtra grade (≥99.0%), with pH of aqueous solutions varying from approximately 4.0 to 5.5 at 25°C depending on concentration .

Volatile buffer for LC-MS method development
Supporting electrolyte for trace metal voltammetry
AOAC-specified solvent for feed phosphate analysis

Ammonium Citrate Substitution Risks


Although ammonium citrate and sodium citrate share the same citrate anion and both function as buffers and chelating agents, their substitution is not functionally equivalent in applications where cation identity governs critical performance parameters. The ammonium cation confers volatility that enables LC-MS compatibility—a property sodium citrate cannot provide [1]. Conversely, sodium citrate exhibits stronger salting-out capacity in biphasic ionic liquid systems [2]. In electroplating, ammonium citrate's specific complexation kinetics with metal ions differ from sodium-based alternatives, affecting deposit quality [3]. Furthermore, ammonium citrate and sodium citrate solutions with identical total citrate content display measurably different specific electrical conductivity, with sodium citrate systems showing higher conductivity values [4]. These quantifiable differences underscore that in-class substitution without performance validation introduces unacceptable technical risk.

Attribute
Ammonium citrate (target)
Sodium citrate (common substitute)
LC-MS compatibility
Volatile Enables MS detection; no ion source blockage
Non‑volatile Deposits salts; incompatible with LC-MS
Salting-out strength
Weaker Supports gentler phase separation in biphasic systems
Stronger Higher effective excluded volume; may overshoot extraction
Conductivity (equiv. citrate)
Lower mobility Different ionic transport profile
Higher mobility Na⁺ outpaces protonated amine cations

Ammonium Citrate Performance Evidence


LC-MS Peak Symmetry vs. Sodium Phosphate

In a multifactor analysis of variance (MANOVA) study evaluating LC-MS compatibility for basic pharmaceutical analysis, ammonium citrate as the buffering salt in combination with a high buffer concentration and methanol as modifier produced the best peak symmetry among all tested mobile phase conditions [1]. The study directly compared volatile mobile phases containing ammonium acetate or ammonium citrate against a conventional non-volatile mobile phase containing sodium phosphate, all under pH 3 conditions [1].

LC-MS Peak Symmetry
Head-to-head
Top-ranked symmetry among tested buffers: ammonium citrate + MeOH > sodium phosphate and ammonium acetate (pH 3)
Supports LC-MS method selection for basic analytes
MANOVA study; four basic pharmaceuticals; column I.D. 0.3–4.6 mm
LC-MS Chromatography Volatile buffer Peak symmetry Pharmaceutical analysis

Salting-Out Comparison: Sodium vs. Ammonium Citrate

In a systematic study of N-butylpyridinium nitrate–water biphasic systems at temperatures ranging from 298.15 K to 328.15 K, the salting-out ability of sodium citrate was quantitatively greater than that of ammonium citrate [1]. The effective excluded volume (EEV) values, which describe salting-out capacity, followed the order Na₃C₆H₅O₇ > (NH₄)₃C₆H₅O₇ [1].

Salting-Out Rank
Reported rank
Na₃Cit > (NH₄)₃Cit (effective excluded volume order)
Lower EEV supports gentler phase separation
N-butylpyridinium nitrate–water; 298–328 K
Ionic liquids Phase separation Salting-out Liquid-liquid equilibrium Biphasic systems

Ammonium Citrate for Voltammetric Trace Metals

An analytical procedure utilizing ammonium citrate dibasic as a supporting electrolyte enables simultaneous voltammetric determination of trace metals in food and environmental matrices, achieving detection limits of 0.1 μg/L for Pb(II) and Cd(II) [1]. The method resolves overlapping voltammetric peaks that typically confound analysis in complex matrices [2].

Trace Metal LOD
Method context
0.1 µg/L for Pb(II) and Cd(II) (SWASV)
Supports regulatory-level trace metal analysis
Comparable to AAS; food/environmental matrices
Voltammetry Trace metal analysis Food safety Environmental monitoring Analytical chemistry

Neutral Ammonium Citrate Solubility for Feed Phosphates

Neutral ammonium citrate (NAC) is the standard solvent specified by AOAC International for determining available phosphate in animal feed, with solubility in NAC directly correlating to biological phosphorus availability [1]. This solubility-based quality metric distinguishes among feed phosphate sources, with water solubility of M-DCP samples (67.5%) exceeding that of D-MCP (38.8%) and DFP (8.9%) samples .

Phosphate Bioavailability
Class-level
NAC solubility correlates with in vivo phosphorus availability
AOAC method solvent; requires source verification
M-DCP > D-MCP > DFP solubility rank in NAC
Animal nutrition Feed phosphate Bioavailability Solubility testing AOAC method

Electrical Conductivity: Sodium vs. Ammonium Citrate

At identical total citrate content (1.0 M), the specific electrical conductivity values of the studied systems can be arranged in the series: sodium citrate–citric acid–water > monoethanolamine–citric acid–water > polyethylene polyamine–citric acid–water at 298 K [1]. This difference is attributed to the higher mobility of sodium cations compared to protonated amine cations and the additional formation of cation-molecular complexes and ionic associates via hydrogen bonding in amine-containing systems [1].

Conductivity Rank
Reported rank
Na-citrate > MEA-citrate > PEPA-citrate (1.0 M citrate, 298 K)
Informs electrolyte selection for conductivity-sensitive methods
Cation mobility and complexation effects
Electrical conductivity Buffer systems Citrate chemistry Solution properties Electrochemistry

Ammonium Citrate Application Scenarios


LC-MS of Basic Pharmaceuticals

In LC-MS method development for basic pharmaceutical compounds, ammonium citrate as the buffering salt with methanol as modifier has been demonstrated to provide best peak symmetry among evaluated mobile phase conditions, including comparison with sodium phosphate and ammonium acetate under identical pH 3 conditions [1]. This makes ammonium citrate the preferred buffer for laboratories developing MS-compatible LC methods where superior chromatographic resolution is required alongside volatile buffer compatibility.

AOAC Feed Phosphate Testing

Neutral ammonium citrate (NAC) solution is the standard solvent specified by AOAC International for determining available phosphate in animal feed and fertilizers, with NAC solubility serving as a direct predictor of in vivo phosphorus bioavailability [1]. Feed phosphate sources exhibit differential solubility in NAC, with M-DCP (67.5%) showing substantially higher solubility than D-MCP (38.8%) and DFP (8.9%) . Quality control laboratories in the animal nutrition and fertilizer industries rely on NAC for regulatory-compliant product testing.

Voltammetric Trace Metal Analysis in Food and Environment

Ammonium citrate dibasic serves as a supporting electrolyte in a validated square wave anodic stripping voltammetry (SWASV) method for simultaneous determination of trace metals including Pb(II) and Cd(II), achieving detection limits of 0.1 μg/L [1]. This method provides data quality comparable to atomic absorption spectroscopy and resolves overlapping voltammetric peaks in complex matrices . Laboratories performing trace metal analysis in food safety and environmental monitoring applications benefit from ammonium citrate's demonstrated efficacy in this validated analytical procedure.

Ionic Liquid Extraction with Mild Salting-Out

In N-butylpyridinium nitrate–water biphasic systems, ammonium citrate exhibits measurably weaker salting-out ability than sodium citrate, as quantified by effective excluded volume comparisons across temperatures from 298.15 K to 328.15 K [1]. This makes ammonium citrate suitable for extraction protocols where gentler phase separation is desired—for example, when recovering temperature-sensitive biomolecules or when avoiding excessive ionic strength that could denature proteins or disrupt sensitive analytes.

Application
Selection Property
Validation Focus
LC-MS method development
Volatile buffer compatibility; reported peak symmetry rank
Method-transfer peak symmetry review
Feed phosphate quality testing (AOAC)
NAC solubility as bioavailability predictor
Solubility-based phosphate source comparison
Trace metal analysis (food/enviro)
Supporting electrolyte for SWASV
Detection limit and peak resolution review
Ionic liquid extraction (gentle)
Weaker salting-out vs. sodium citrate
EEV-based salting-out capacity review

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